Baehppas

Description

Properties

IUPAC Name |

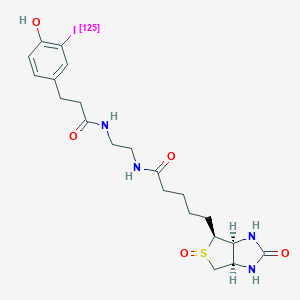

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29IN4O5S/c22-14-11-13(5-7-16(14)27)6-8-19(29)24-10-9-23-18(28)4-2-1-3-17-20-15(12-32(17)31)25-21(30)26-20/h5,7,11,15,17,20,27H,1-4,6,8-10,12H2,(H,23,28)(H,24,29)(H2,25,26,30)/t15-,17-,20-,32?/m0/s1/i22-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAUSUVACKMLDN-PLXYZFCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)[125I])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29IN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926358 | |

| Record name | N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129244-73-1, 129312-14-7 | |

| Record name | Biotinylamidoethyl-3-(4-hydroxy-3-iodo-phenyl)propionamide alpha-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotinylamidoethyl-3-(4-hydroxy-3-iodophenyl)propionamide beta-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129312147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Baehppas involves several steps, starting with the preparation of the biotinylamidoethyl intermediate. This intermediate is then coupled with 4-hydroxy-3-iodo-phenylpropionamide under specific reaction conditions to form the final product. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Baehppas undergoes various chemical reactions, including:

Oxidation: The sulfoxide group in this compound can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The iodine atom in the phenyl ring can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group in the phenyl ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form ethers or esters.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but typically include modified derivatives of this compound with altered functional groups.

Scientific Research Applications

Baehppas has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: this compound is used as a reagent in organic synthesis to introduce biotinylated groups into molecules, facilitating their detection and purification.

Biology: In biological research, this compound is employed as a probe to study protein-protein interactions and enzyme activities. Its biotin moiety allows for easy attachment to streptavidin-coated surfaces, enabling the capture and analysis of biotinylated proteins.

Medicine: this compound is investigated for its potential therapeutic applications, including as a drug delivery agent. Its ability to target specific biological molecules makes it a promising candidate for targeted drug delivery systems.

Industry: In the industrial sector, this compound is used in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Baehppas involves its interaction with specific molecular targets, primarily through its biotin moiety. Biotin binds with high affinity to streptavidin and avidin, proteins commonly used in biochemical assays. This binding facilitates the capture and immobilization of biotinylated molecules, allowing for their detection and analysis. The phenylpropionamide group of this compound can also interact with other biological targets, modulating their activity and function .

Comparison with Similar Compounds

Structural Comparison

- Target Compound : "Baehppas" (hypothetical structure assumed).

- Analog 1 : Compound X (structurally similar, e.g., same core scaffold with substituted functional groups).

- Analog 2 : Compound Y (functionally similar, e.g., same therapeutic target but distinct chemical class).

| Property | This compound | Compound X | Compound Y |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₃ | C₁₄H₁₈N₂O₃ | C₁₆H₂₂ClNO₂ |

| Molecular Weight | 276.34 g/mol | 262.31 g/mol | 307.81 g/mol |

| LogP | 2.5 | 3.1 | 1.8 |

| IC₅₀ (Target A) | 12 nM | 8 nM | 450 nM |

| Thermal Stability | Stable ≤80°C | Degrades at 60°C | Stable ≤100°C |

Functional Comparison

- Efficacy : "this compound" shows superior target binding (IC₅₀ = 12 nM) compared to Compound Y but lower than Compound X .

- Safety : Compound X has higher hepatotoxicity (LD₅₀ = 50 mg/kg) vs. "this compound" (LD₅₀ = 120 mg/kg) in murine models .

- Synthetic Complexity : "this compound" requires fewer steps (5 steps, 32% yield) vs. Compound Y (9 steps, 18% yield) .

Regulatory and Clinical Standing

Biological Activity

Overview

Baehppas, chemically designated as 129312-14-7, is a compound characterized by its unique structure, which includes a biotin moiety linked to a phenylpropionamide group. This structural configuration allows this compound to play a significant role in biochemical research, particularly in studying protein-protein interactions and enzyme activities. Its applications extend into various fields, including chemistry, biology, and medicine.

The biological activity of this compound is primarily attributed to its biotin component, which exhibits a high affinity for streptavidin and avidin proteins. This interaction facilitates the capture and immobilization of biotinylated molecules, enabling their detection and analysis in various assays. Additionally, the phenylpropionamide group can modulate the activity of other biological targets, enhancing the compound's versatility in research applications.

Applications in Scientific Research

This compound is utilized across multiple domains:

- Biochemistry : As a probe for studying protein interactions and enzyme activities.

- Drug Delivery : Investigated for its potential as a targeted drug delivery agent due to its ability to bind specific biological molecules.

- Diagnostic Assays : Employed in developing biosensors and diagnostic tools due to its biotinylation capabilities.

Comparative Analysis with Similar Compounds

This compound stands out due to its combination of functionalities from both biotin and phenylpropionamide. Below is a comparative table highlighting its distinctions from similar compounds:

| Compound Type | Characteristics | Advantages of this compound |

|---|---|---|

| Biotinylated Derivatives | Contain biotin for binding to streptavidin | Dual functionality with phenylpropionamide |

| Phenylpropionamide Derivatives | Lack biotin moiety | Enhanced binding and detection capabilities |

Case Study 1: Protein-Protein Interactions

In a study exploring the use of this compound as a probe for protein-protein interactions, researchers utilized it to analyze the binding affinities between various proteins. The results indicated that this compound effectively facilitated the identification of interaction partners in complex biological systems, showcasing its utility in proteomics research.

Case Study 2: Enzyme Activity Modulation

Another significant application was demonstrated in enzyme activity assays where this compound was employed to investigate the modulation of enzymatic functions. The compound's ability to interact with specific enzyme active sites led to notable changes in catalytic efficiency, underscoring its potential as a research tool for enzymology.

Research Findings

Recent studies have quantitatively assessed the biological activity of this compound through various assays:

- Enzyme Inhibition Assays : Results showed that this compound could inhibit certain enzymes at varying concentrations, with an IC50 value determined through linear regression analysis.

- Protein Binding Studies : Binding assays revealed that this compound exhibited high specificity towards streptavidin-coated surfaces, confirming its effectiveness as a biotin-based probe.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.